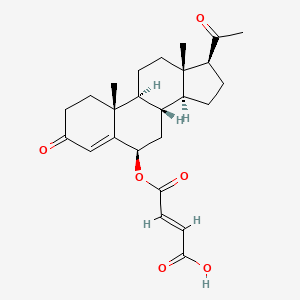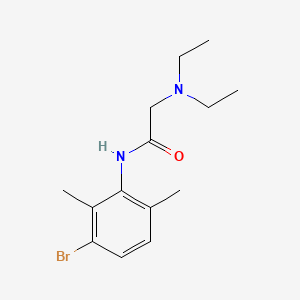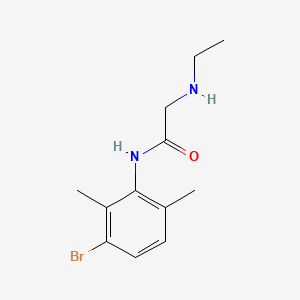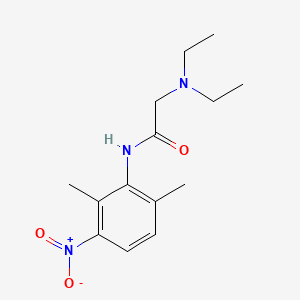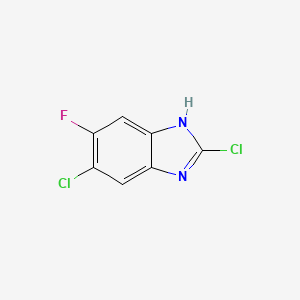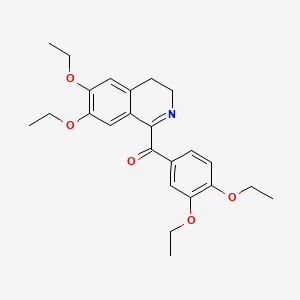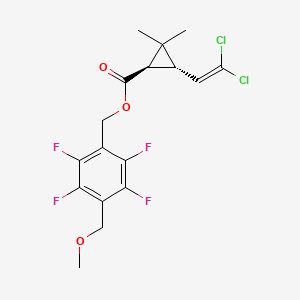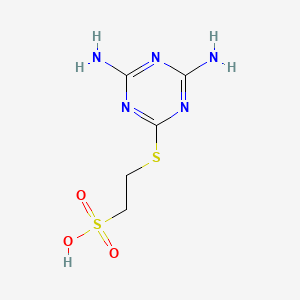
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid is a chemical compound with the molecular formula C5H9N5O3S2 and a molecular weight of 251.29 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is also referred to as mesna impurity E .
Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial activity againstE. coli , representing Gram-negative bacteria, and S. aureus , representing Gram-positive bacteria .
Mode of Action
aureus, potentially targeting DNA gyrase .
Biochemical Pathways
Related compounds have been synthesized and evaluated for their antimicrobial activity , suggesting that they may interfere with bacterial growth and replication pathways.
Result of Action
Related compounds have shown antimicrobial activity , suggesting that they may inhibit bacterial growth and replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid typically involves the following steps :
Reduction Reaction: 2,4-dinitro-6-tert-butyl-1,3,5-triazine is reduced to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine.
Reaction with Triaminoguanidine: The resulting 2,4,6-tri-tert-butyl-1,3,5-triazine is then reacted with triaminoguanidine to produce 1-(4,6-diamino-1,3,5-triazin-2-yl)guanidine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds .
Scientific Research Applications
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid has several scientific research applications, including :
Chemistry: It is used as a reference standard in pharmaceutical testing and as an impurity standard.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4,6-diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid include :
1,3,5-Triazin-2(1H)-one, 4,6-diamino-:
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol: This compound has an ethanol group instead of the ethanesulfonic acid group.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both amino and sulfonic acid groups allows for diverse chemical interactions and applications .
Properties
IUPAC Name |
2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O3S2/c6-3-8-4(7)10-5(9-3)14-1-2-15(11,12)13/h1-2H2,(H,11,12,13)(H4,6,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWJSEYJDXBICY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)SC1=NC(=NC(=N1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-56-0 |
Source


|
| Record name | 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)SULFANYLETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHU7Y784PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

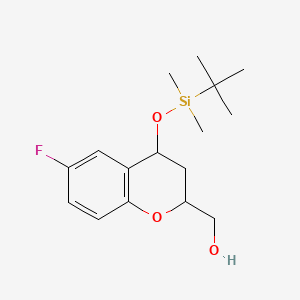
![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)

